molecular formula C17H17NO4 B5868206 methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate

methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate

Cat. No. B5868206
M. Wt: 299.32 g/mol
InChI Key: PZIIUZCNPXQDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate, also known as MMBAPMA, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as benzamides, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate involves its interaction with GPR35. GPR35 is a GPCR that is expressed in a variety of tissues, including the immune system, the gastrointestinal tract, and the central nervous system. When methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate binds to GPR35, it activates a signaling cascade that leads to the activation of downstream effectors, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate are diverse and depend on the tissue or cell type being studied. In general, methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate has been shown to have anti-inflammatory effects in immune cells, to promote cell proliferation and survival in cancer cells, and to regulate glucose metabolism in pancreatic beta cells. methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate in lab experiments is its selectivity for GPR35. This allows researchers to study the specific effects of GPR35 activation without interference from other GPCRs. However, one limitation of using methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate is its relatively low potency. This can make it difficult to achieve robust effects in some experimental systems.

Future Directions

There are many potential future directions for research on methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate. One area of interest is the development of more potent analogs of methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate that could be used to study GPR35 in a wider range of experimental systems. Another area of interest is the role of GPR35 in various disease states, including cancer, inflammation, and metabolic disorders. Finally, the development of GPR35-specific drugs based on methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate could have therapeutic potential in a variety of diseases.

Synthesis Methods

The synthesis of methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate involves a series of chemical reactions. The starting material is 3-aminophenol, which is reacted with 3-methylbenzoyl chloride to form 3-[(3-methylbenzoyl)amino]phenol. This intermediate is then reacted with methyl chloroacetate to form methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

Methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate has been used in a variety of scientific research applications. One of the most common uses is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a key role in cell signaling. methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate has been shown to selectively activate GPR35, a member of the GPCR family. This activation leads to a variety of downstream effects, including the activation of intracellular signaling pathways.

properties

IUPAC Name

methyl 2-[3-[(3-methylbenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-5-3-6-13(9-12)17(20)18-14-7-4-8-15(10-14)22-11-16(19)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIIUZCNPXQDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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